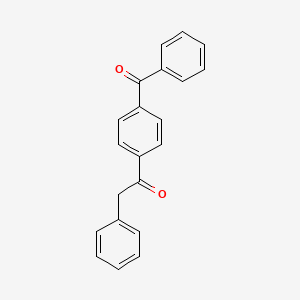

1-(4-Benzoylphenyl)-2-phenylethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

917567-35-2 |

|---|---|

Molecular Formula |

C21H16O2 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

1-(4-benzoylphenyl)-2-phenylethanone |

InChI |

InChI=1S/C21H16O2/c22-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14H,15H2 |

InChI Key |

XHVURPNQOOEGNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Benzoylphenyl 2 Phenylethan 1 One and Its Analogs

Established Synthetic Pathways to the Core Structure

Traditional synthetic routes to 1-(4-benzoylphenyl)-2-phenylethan-1-one and its analogs rely on well-established reactions that allow for the piecemeal construction of the target molecule. These methods often involve multiple steps and require careful control of reaction conditions to achieve the desired product.

Strategies for Carbon-Carbon Bond Formation

The central challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the carbonyl group and the α-phenyl carbon. A common and effective strategy for this transformation is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgyoutube.com

Another powerful tool for forging carbon-carbon bonds is the use of organometallic reagents, such as Grignard reagents. These highly nucleophilic species can add to carbonyl compounds or react with acyl chlorides to form ketones.

Approaches for Introducing Benzoyl and Phenylethyl Moieties

The introduction of the benzoyl and phenylethyl moieties can be achieved through several synthetic sequences. One common approach involves a Friedel-Crafts acylation of a suitable aromatic precursor. For instance, diphenylmethane (B89790) could be acylated with phenacetyl chloride in the presence of a Lewis acid like aluminum chloride to form the core structure. Alternatively, a two-step approach can be envisioned where 4-phenylacetophenone is first benzoylated, followed by the introduction of the second phenyl group.

The phenylethyl moiety can also be introduced via nucleophilic attack of a benzyl (B1604629) organometallic reagent, such as benzylmagnesium halide, on a 4-benzoylphenyl-substituted electrophile.

Specific Reaction Conditions and Reagents

Grignard Reagents: The synthesis of aryl ketones can be achieved by the direct addition of Grignard reagents to aryl acid chlorides. To prevent the common issue of over-addition to form tertiary alcohols, the reactivity of the Grignard reagent can be moderated. This can be accomplished by using a ligand such as bis[2-(N,N-dimethylamino)ethyl] ether, which forms a complex with the Grignard reagent, allowing for the selective formation of the ketone.

Horner-Wadsworth-Emmons Reaction: This reaction provides a stereoselective method for the formation of alkenes, which can then be reduced to the desired ethanone (B97240) structure. wikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone. wikipedia.orgorgsyn.org For the synthesis of a precursor to this compound, 4-benzoylbenzaldehyde (B1278530) could be reacted with a benzylphosphonate ester. The resulting stilbene (B7821643) derivative can then be selectively reduced to the target ethanone. The HWE reaction offers advantages over the Wittig reaction, including the use of more nucleophilic carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org

| Reagent/Reaction | Role | Key Considerations |

| Grignard Reagents (e.g., Benzylmagnesium bromide) | Formation of C-C bond by nucleophilic attack on a carbonyl or acyl chloride. | Reactivity needs to be controlled to avoid double addition. |

| Horner-Wadsworth-Emmons Reagent (e.g., Benzylphosphonate ester) | Formation of a C=C double bond, which is subsequently reduced. | Typically yields the (E)-alkene with high stereoselectivity. wikipedia.org |

| Friedel-Crafts Acylation (e.g., Benzoyl chloride/AlCl₃) | Introduction of the benzoyl group onto an aromatic ring. youtube.com | Requires a Lewis acid catalyst and an aromatic substrate. organic-chemistry.org |

Novel and Green Synthesis Approaches

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods. These include catalytic reactions that minimize waste and one-pot procedures that reduce the number of synthetic steps and purification processes.

Catalytic Methods in Synthesis

Homogeneous Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the formation of diaryl ketones. nih.gov For instance, a palladium catalyst can facilitate the coupling of an aryl halide with an organometallic reagent. A reversed-polarity approach involves the palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes, which serve as acyl anion equivalents. nih.gov Following the coupling reaction, the dithiane is hydrolyzed to reveal the ketone.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. nih.gov While direct photocatalytic synthesis of this compound is not yet widely reported, related transformations, such as the synthesis of diaryl 1,2-diketones from terminal alkynes and aryl halides, have been achieved without the need for a transition metal photocatalyst. researchgate.net This suggests the potential for developing photocatalytic routes to diaryl ethanones.

One-Pot and Multicomponent Reactions

One-Pot Synthesis: The concept of "pot economy" aims to combine multiple reaction steps into a single operation without isolating intermediates. This approach significantly improves efficiency and reduces waste. A plausible one-pot synthesis of a 1,2-diarylethanone could involve a palladium-catalyzed cascade reaction. researchgate.net For example, a Heck coupling followed by an in-situ reduction could potentially be employed.

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains substantial portions of all the reactants. routledge.com While specific MCRs for this compound are not extensively documented, the development of new MCRs for the synthesis of complex molecules is an active area of research. The multicomponent synthesis of 1,2-diphenyl-2-[2-(5-aryl-6H-1,3,4-thiadiazin-2-yl)hydrazono]ethanone from thiocarbohydrazide, benzil (B1666583), and a phenacyl bromide demonstrates the potential of MCRs to rapidly build molecular complexity. researchgate.net

| Approach | Description | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds through the coupling of aryl halides with organometallic reagents or through C-H activation. nih.gov | High efficiency, functional group tolerance. |

| Photocatalysis | Use of visible light to drive chemical reactions, often under mild conditions. nih.gov | Green energy source, potential for novel reactivity. researchgate.net |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel without isolation of intermediates. | Increased efficiency, reduced waste and cost. |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a complex product. routledge.com | High atom economy, rapid access to molecular diversity. researchgate.net |

Chemoselective Oxidation Strategies

The synthesis of this compound can be approached through chemoselective oxidation strategies. While direct oxidation methods for this specific molecule are not extensively detailed in the literature, related transformations provide insight into potential synthetic pathways. The core challenge lies in the selective oxidation of a precursor molecule at the desired position without affecting other sensitive functional groups.

One plausible conceptual approach involves the oxidation of a methylene (B1212753) group situated between two aromatic rings to a carbonyl group. General methods for benzylic C-H oxidation to form ketones are fundamental in organic synthesis. These methods often employ various catalysts and oxidants to achieve the desired transformation. For instance, the oxidation of a precursor such as 1-benzoyl-4-(2-phenylethyl)benzene could theoretically yield the target compound. However, the reactivity of the other benzylic position would need to be carefully managed to ensure selectivity.

Another strategy could involve a Friedel-Crafts acylation reaction. nih.govsigmaaldrich.comscribd.comuni-stuttgart.de This classic method allows for the introduction of an acyl group onto an aromatic ring. For the synthesis of this compound, one could envision a two-step process. First, a Friedel-Crafts acylation of phenylacetic acid or its derivative with benzene (B151609) would form a precursor, which could then be further elaborated. For example, the reaction of phenylacetyl chloride with benzophenone (B1666685) in the presence of a Lewis acid catalyst could potentially lead to the desired product, although regioselectivity and the potential for side reactions would be critical considerations. The choice of solvent, catalyst, and reaction conditions would be paramount in directing the acylation to the desired position on the benzophenone moiety.

Synthesis of Structural Analogs and Derivatives

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogs and derivatives. These modifications can be broadly categorized into changes in the aromatic ring substituents, derivatization of the ketone functionalities, and the preparation of hybrid structures.

Modification of Aromatic Ring Substituents

Modification of the aromatic rings of this compound can be achieved through various synthetic strategies, enabling the introduction of a wide range of substituents. These modifications can significantly influence the electronic and steric properties of the molecule.

One common approach is to utilize substituted starting materials in a Friedel-Crafts acylation reaction. nih.govsigmaaldrich.com By employing substituted benzoyl chlorides or substituted phenylacetyl chlorides, analogs with various functional groups on either of the phenyl rings can be prepared. For instance, reacting a substituted benzoyl chloride with phenylacetic acid or its derivatives in the presence of a Lewis acid could yield analogs with substituents on the benzoylphenyl moiety.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for the synthesis of biaryl compounds and can be adapted for the synthesis of substituted analogs. mdpi.commdpi.combeilstein-journals.orgresearchgate.netnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For example, a precursor containing a bromo-substituted benzophenone moiety could be coupled with a substituted phenylboronic acid to introduce a variety of substituents onto the second aromatic ring. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these reactions. mdpi.com

Furthermore, the synthesis of 1-(4-benzoylphenyl)imidazole derivatives has been reported, demonstrating the feasibility of introducing heterocyclic substituents onto the benzoylphenyl ring system. nih.gov

Derivatization of Ketone Functionalities (e.g., α-keto aryl methylene compounds, diones)

The ketone functionalities in this compound are reactive sites that can be derivatized to generate a variety of compounds, including α-keto aryl methylene compounds and diones.

α-Keto Aryl Methylene Compounds: The methylene group alpha to one of the carbonyl groups can be functionalized. For example, α-halogenation of the ketone can be achieved to produce α-haloketones. nih.govorgsyn.orggoogle.com These halogenated intermediates are versatile precursors for further synthetic transformations. For instance, 1-(4-benzoylphenyl)-2-chloroethanone is a known derivative that can serve as a building block for more complex molecules. chemsynthesis.com

Diones: The synthesis of 1,3-diketones from ketones is a well-established transformation. dergipark.org.tr These diones can then be used as precursors for the synthesis of various heterocyclic compounds, such as pyrazoles. dergipark.org.trorganic-chemistry.orgnih.govresearchgate.netnih.gov The reaction of a 1,3-diketone with hydrazine (B178648) derivatives is a common method for pyrazole (B372694) synthesis. organic-chemistry.orgnih.gov

Chalcones: The ketone functionality can also be utilized in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones (α,β-unsaturated ketones). nih.govjetir.orgijarsct.co.injchemrev.comchemrevlett.com This reaction involves the condensation of a ketone with an aromatic aldehyde in the presence of a base. The resulting chalcones are valuable intermediates for the synthesis of various heterocyclic systems.

Knoevenagel Condensation: The Knoevenagel condensation provides another route for derivatization, where the ketone reacts with an active methylene compound in the presence of a basic catalyst to yield α,β-unsaturated products. wikipedia.orgsigmaaldrich.comnih.govrsc.orgresearchgate.net

Preparation of Hybrid Structures (e.g., cinnamic-pyrrole hybrids, azo dyes)

The core structure of this compound can be incorporated into larger, hybrid molecules, such as those containing cinnamic acid or pyrrole (B145914) moieties, as well as azo dyes.

Cinnamic-Pyrrole Hybrids: The synthesis of hybrids incorporating cinnamic acid and pyrrole functionalities has been explored. mdpi.comresearchgate.netbeilstein-journals.orguns.ac.id For instance, a precursor derived from this compound could potentially be reacted with a cinnamoyl chloride or a pyrrole derivative to form a hybrid structure. The synthesis of (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, a cinnamic-pyrrole hybrid, has been reported, starting from acetophenone (B1666503) and benzaldehyde. mdpi.com A similar strategy could be adapted to incorporate the this compound scaffold.

Azo Dyes: Benzophenone derivatives are known to be used in the synthesis of azo dyes. acs.orgacs.orgresearchgate.netjbiochemtech.comunb.ca The general synthesis of azo dyes involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. unb.ca To prepare an azo dye from this compound, a precursor containing an amino group on one of the aromatic rings would be required. For example, a derivative such as 1-(4-benzoylphenyl)-2-(4-aminophenyl)ethan-1-one could be diazotized and then coupled with a phenolic or anilino compound to generate a novel azo dye. The synthesis of azo disperse dyes from 4-aminobenzophenone (B72274) has been reported, which provides a relevant synthetic precedent. acs.orgacs.org

Mechanistic Investigations of Reactions Involving 1 4 Benzoylphenyl 2 Phenylethan 1 One

Elucidation of Reaction Pathways

The reaction pathways of 1-(4-benzoylphenyl)-2-phenylethan-1-one are diverse, encompassing radical, ionic, and concerted processes. The specific pathway is often dictated by the reaction conditions, including the nature of the reagents, solvent, and the presence of light or a catalyst.

Due to the presence of two carbonyl groups and adjacent phenyl rings, this compound is susceptible to radical-mediated reactions, particularly under photochemical conditions. The benzoyl chromophore can absorb light, leading to the formation of an excited state that can initiate radical processes.

One common radical-mediated process is photoreduction in the presence of a hydrogen donor. Upon irradiation, the carbonyl oxygen can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This intermediate can then undergo further reactions, such as dimerization or subsequent reduction.

Another potential radical pathway is the Norrish Type I cleavage, where the carbon-carbon bond adjacent to the carbonyl group is homolytically cleaved upon photoexcitation. This process would generate a benzoyl radical and a substituted benzyl (B1604629) radical. These highly reactive radical species can then recombine, decarbonylate, or react with other molecules in the reaction mixture.

| Radical Process | Initiation Step | Key Intermediates | Potential Products |

| Photoreduction | Photo-excited carbonyl abstracts H• from a donor | Ketyl radical | Pinacols, alcohols |

| Norrish Type I Cleavage | Homolytic cleavage of the C-C bond alpha to the carbonyl | Benzoyl radical, substituted benzyl radical | Recombination products, decarbonylation products |

The carbonyl carbons in this compound are electrophilic centers and are thus susceptible to nucleophilic attack. The reactivity of the two carbonyl groups can differ based on steric and electronic factors. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), readily add to the carbonyl carbons. masterorganicchemistry.com The reaction typically proceeds via a nucleophilic addition mechanism to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation yields an alcohol.

Given the presence of two carbonyl groups, regioselectivity can be an issue. The relative reactivity of the ketone directly attached to the two phenyl rings versus the one in the ethanone (B97240) moiety will depend on the specific nucleophile and reaction conditions.

Electrophilic additions are less common for the carbonyl groups themselves but can occur at the phenyl rings if they are sufficiently activated. However, the electron-withdrawing nature of the benzoyl and ethanone groups deactivates the aromatic rings towards electrophilic aromatic substitution.

| Reaction Type | Reagent | Initial Step | Intermediate | Final Product |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Attack of the carbanion on the carbonyl carbon | Tetrahedral alkoxide | Tertiary alcohol |

| Nucleophilic Addition | Organolithium (R-Li) | Attack of the carbanion on the carbonyl carbon | Tetrahedral alkoxide | Tertiary alcohol |

In the presence of reducing agents, such as active metals (e.g., sodium, magnesium, aluminum), this compound can undergo reductive coupling reactions. jove.comjove.com A prominent example of this type of reaction is the pinacol coupling, which leads to the formation of vicinal diols. jove.comjove.com

The mechanism of pinacol coupling is initiated by a single-electron transfer (SET) from the metal to one of the carbonyl groups, generating a ketyl radical anion. jove.comjove.com Two of these ketyl radicals can then dimerize to form a pinacolate dianion. Subsequent acidic workup protonates the alkoxides to yield the 1,2-diol product. The reaction is typically favored in aprotic solvents. jove.comjove.com

The presence of two carbonyl groups in the molecule allows for the possibility of intramolecular reductive coupling, which would lead to the formation of a cyclic diol, or intermolecular coupling between two molecules. The outcome is often dependent on the reaction concentration and the specific reducing agent used.

| Reductive Coupling Step | Description | Species Involved |

| Single-Electron Transfer (SET) | A metal atom donates an electron to a carbonyl group. | Metal, this compound |

| Ketyl Radical Anion Formation | The initial product of the SET. | Ketyl radical anion |

| Dimerization | Two ketyl radical anions couple to form a C-C bond. | Two ketyl radical anions |

| Pinacolate Formation | The resulting dianion after dimerization. | Dianion |

| Protonation | Addition of an acid to protonate the alkoxides. | Dianion, H+ |

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of short-lived reactive intermediates. For reactions involving this compound, various transient species have been postulated and, in analogous systems, observed.

In nucleophilic addition reactions, the primary intermediate is a tetrahedral alkoxide ion . While generally not directly observed during the reaction, its existence is inferred from the final alcohol product and is a cornerstone of the accepted mechanism for carbonyl additions. masterorganicchemistry.com

In photochemical reactions, biradicals are key intermediates. For instance, in the Norrish Type II reaction (if a suitable gamma-hydrogen were available), a 1,4-biradical would be formed. Laser flash photolysis is a powerful technique for the direct detection of such biradicals. osti.gov These species are characterized by their transient absorption spectra and their lifetimes, which can be in the nanosecond to microsecond range. osti.gov

Ketyl radicals , formed during photoreduction or reductive coupling, are another critical transient species. These radical anions can be detected by techniques such as electron spin resonance (ESR) spectroscopy, which can provide information about the unpaired electron's distribution within the molecule.

Time-resolved spectroscopy , particularly nanosecond laser flash photolysis, is a primary tool for studying the reactive intermediates of this compound. ru.ac.zaedinst.com In this technique, a short laser pulse excites the molecule, and the subsequent changes in absorption are monitored over time. This allows for the direct observation of the formation and decay of transient species like triplet excited states, radicals, and biradicals. ru.ac.zaedinst.com The transient absorption spectra provide a "fingerprint" for each intermediate.

For example, the triplet excited state of aromatic ketones typically exhibits strong transient absorption in the UV-Vis region. Ketyl radicals also have characteristic absorption spectra that can be used for their identification. By analyzing the kinetics of the rise and decay of these transient signals, rate constants for the various mechanistic steps can be determined.

Matrix isolation is another technique that can be employed to study highly reactive intermediates. In this method, the molecule of interest is trapped in an inert gas matrix at very low temperatures. Photochemical reactions can then be initiated, and the resulting intermediates are stabilized in the matrix, allowing for their characterization by conventional spectroscopic methods like IR and UV-Vis spectroscopy.

| Intermediate Species | Detection Method | Key Spectroscopic Features | Typical Lifetime |

| Triplet Excited State | Laser Flash Photolysis | Strong transient absorption in the UV-Vis | Nanoseconds to microseconds |

| Ketyl Radical Anion | ESR Spectroscopy, Laser Flash Photolysis | Hyperfine splitting in ESR, characteristic UV-Vis absorption | Varies with conditions |

| Biradical | Laser Flash Photolysis | Broad transient absorption in the visible region | Nanoseconds to microseconds |

| Alkoxide Ion | Inferred from product analysis | Not directly observed | Short-lived in protic media |

Kinetic Studies and Rate Law Determination

The elucidation of a reaction mechanism involving this compound necessitates a thorough investigation of its reaction kinetics. Such studies provide quantitative insights into the reaction rates and the factors that influence them, ultimately leading to the formulation of a rate law. The rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. For a hypothetical reaction of this compound with a generic reagent 'X', the rate law would take the general form:

Rate = k[this compound]m[X]n

In this equation, 'k' represents the rate constant, a proportionality constant that is specific to the reaction and the temperature at which it is conducted. The exponents 'm' and 'n' are the reaction orders with respect to each reactant and must be determined experimentally.

Reaction Order Analysis

The order of a reaction with respect to a particular reactant indicates the degree to which the concentration of that reactant influences the reaction rate. These orders are determined experimentally by systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.

For instance, to determine the reaction order 'm' for this compound, a series of experiments would be conducted where its initial concentration is varied while the concentration of reactant 'X' is held constant. The initial rate of the reaction is measured for each experiment.

To illustrate this, consider the following hypothetical experimental data for a reaction involving this compound.

| Experiment | Initial [this compound] (M) | Initial [X] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-5 |

| 2 | 0.20 | 0.10 | 4.0 x 10-5 |

| 3 | 0.10 | 0.20 | 8.0 x 10-5 |

By comparing experiments 1 and 2, it is observed that doubling the initial concentration of this compound while keeping the concentration of 'X' constant results in a doubling of the initial rate (from 2.0 x 10-5 to 4.0 x 10-5 M/s). This linear relationship indicates that the reaction is first order with respect to this compound (m=1).

Similarly, comparing experiments 1 and 3, doubling the initial concentration of 'X' while keeping the concentration of this compound constant leads to a quadrupling of the initial rate (from 2.0 x 10-5 to 8.0 x 10-5 M/s). This exponential relationship (22 = 4) suggests that the reaction is second order with respect to 'X' (n=2).

Therefore, the determined rate law for this hypothetical reaction would be:

Rate = k[this compound]1[X]2

Activation Parameters and Energy Barriers

The rate constant 'k' is not truly a constant but is highly dependent on temperature. This temperature dependence is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the ideal gas constant, and 'T' is the absolute temperature in Kelvin. The activation energy represents the minimum energy barrier that must be overcome for the reactants to transform into products.

To determine the activation energy and other activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), kinetic experiments are performed at various temperatures. The natural logarithm of the Arrhenius equation gives a linear relationship:

ln(k) = -Ea/R * (1/T) + ln(A)

A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

The Eyring equation provides a more detailed look at the thermodynamic parameters of the transition state:

k = (κ * kB * T / h) * e(-ΔG‡/RT)

where κ is the transmission coefficient (usually assumed to be 1), kB is the Boltzmann constant, h is the Planck constant, and ΔG‡ is the Gibbs free energy of activation. The Gibbs free energy of activation is related to the enthalpy and entropy of activation by the equation:

ΔG‡ = ΔH‡ - TΔS‡

These activation parameters provide valuable information about the transition state of the reaction. The enthalpy of activation (ΔH‡) is related to the energy required to break and form bonds in reaching the transition state. The entropy of activation (ΔS‡) reflects the change in the degree of order or disorder when the reactants form the transition state.

Below is a hypothetical data table illustrating the determination of activation parameters for a reaction involving this compound.

| Temperature (K) | Rate Constant, k (M-2s-1) | 1/T (K-1) | ln(k) |

|---|---|---|---|

| 298 | 0.020 | 0.00336 | -3.912 |

| 308 | 0.045 | 0.00325 | -3.101 |

| 318 | 0.095 | 0.00314 | -2.354 |

From a plot of this hypothetical data, the activation energy (Ea) could be calculated from the slope. Subsequently, the enthalpy and entropy of activation could be determined, providing a deeper understanding of the energy barrier and the molecular arrangement at the peak of the reaction coordinate for reactions involving this compound.

Advanced Spectroscopic Characterization Techniques for 1 4 Benzoylphenyl 2 Phenylethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 1-(4-benzoylphenyl)-2-phenylethan-1-one is expected to exhibit distinct signals corresponding to its different proton environments. The aromatic protons of the two phenyl rings and the benzoyl group will appear in the downfield region, typically between 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂-) situated between the carbonyl group and the phenyl ring are diastereotopic and would likely appear as a singlet or a pair of doublets around 4.3 ppm, depending on the solvent and temperature.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic-H | 7.0 - 8.0 | Multiplet | Protons on all three aromatic rings. |

| Methylene-H (-CH₂-) | ~4.3 | Singlet | Protons of the ethyl bridge. |

| ¹³C NMR | |||

| Carbonyl-C (C=O) | 195 - 200 | Singlet | Two distinct carbonyl signals are expected. |

| Aromatic-C | 120 - 140 | Multiple singlets | Signals for all aromatic carbons. |

| Methylene-C (-CH₂-) | ~45 | Singlet | Carbon of the ethyl bridge. |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are essential. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. For instance, it would confirm the connectivity within each aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. For example, the methylene proton signal at ~4.3 ppm would show a cross-peak with the carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for mapping out the connectivity around quaternary carbons, such as the carbonyl groups and the substituted aromatic carbons. For example, the methylene protons would show correlations to the carbonyl carbon and carbons of the adjacent phenyl and benzoylphenyl rings, confirming the core structure of the molecule. core.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de For this compound (C₂₁H₁₆O₂), the exact molecular weight is 312.1150 g/mol .

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 312. The molecule's structure, featuring two carbonyl groups and a methylene bridge, suggests several predictable fragmentation pathways. chemguide.co.uklibretexts.org Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation for ketones. libretexts.org This could lead to the formation of key fragment ions:

Benzoyl cation: [C₆H₅CO]⁺ at m/z 105.

[M-C₆H₅CO]⁺ ion: Cleavage of the benzoyl group would result in an ion at m/z 207.

Phenylacetyl cation: [C₆H₅CH₂CO]⁺ at m/z 119.

Tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) fragment [C₆H₅CH₂]⁺ can form the stable tropylium ion [C₇H₇]⁺ at m/z 91.

Electrospray Ionization (ESI), a softer ionization technique, is particularly useful for confirming the molecular weight as it typically produces the protonated molecule [M+H]⁺ (at m/z 313) with minimal fragmentation. ub.edunih.gov Tandem MS (MS/MS) experiments on the [M+H]⁺ ion could then be used to induce and analyze fragmentation, confirming the structural motifs predicted from EI-MS.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 312 | Molecular Ion [M]⁺˙ | [C₂₁H₁₆O₂]⁺˙ | Parent ion in EI-MS. |

| 207 | [M - C₆H₅CO]⁺ | [C₁₄H₁₁O]⁺ | Loss of the benzoyl group. |

| 119 | [C₆H₅CH₂CO]⁺ | [C₈H₇O]⁺ | Phenylacetyl cation. |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation (likely a base peak). |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion from benzyl fragment. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. vscht.cz

The most prominent features would be the strong C=O stretching vibrations from the two ketone groups. The aryl ketone (benzoyl group) would likely show a band around 1660-1685 cm⁻¹, while the other ketone, being adjacent to a methylene group, might appear at a slightly different frequency. The presence of multiple aromatic rings will give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz The methylene group (-CH₂-) will exhibit C-H stretching bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and a scissoring (bending) vibration around 1465 cm⁻¹. Data from related structures like benzoin (B196080) and deoxybenzoin (B349326) support these expected absorption regions. nist.govnist.govthermofisher.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium-Weak |

| 3000 - 2850 | Aliphatic C-H (-CH₂-) | Stretch | Medium |

| 1685 - 1660 | Ketone C=O | Stretch | Strong |

| 1600 - 1450 | Aromatic C=C | Stretch | Medium-Variable |

| ~1465 | Methylene -CH₂- | Scissoring (Bend) | Medium |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties (e.g., UV/Vis)

UV-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions from its aromatic ketone chromophores. Typically, benzophenone (B1666685) and its derivatives exhibit two main absorption bands. nih.gov

An intense band, usually below 300 nm, corresponds to the π → π* transition within the aromatic system. A second, much weaker band at a longer wavelength (around 330-350 nm) is characteristic of the forbidden n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net The presence of two distinct carbonyl environments and extensive conjugation could lead to a broad or complex absorption profile. The specific solvent can also influence the position of these bands; polar solvents can cause a blue shift (hypsochromic shift) of the n → π* transition. nih.gov

Interactive Table: Expected UV/Vis Absorption Maxima (λmax) for this compound

| Wavelength Range (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |

| 240 - 280 | π → π | Benzoyl and Phenyl Rings | High |

| 330 - 350 | n → π | Carbonyl Groups (C=O) | Low |

Ultrafast Spectroscopic Techniques for Dynamics (e.g., Femtosecond Spectroscopy)

Molecules with chromophores like benzophenone are known for their rich photophysical behavior, including efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). acs.org Ultrafast techniques, such as femtosecond transient absorption spectroscopy (fs-TAS), are employed to study these rapid dynamic processes that occur on picosecond or femtosecond timescales. rsc.org

In a typical fs-TAS experiment, the molecule is excited with an ultrashort laser pulse (pump), and a second, delayed pulse (probe) monitors the changes in absorption over time. mdpi.com For this compound, excitation into the S₁ state would be followed by monitoring the decay of the singlet state's absorption and the concurrent rise of the triplet state's characteristic absorption. This allows for the precise determination of the ISC rate. The complex structure with two carbonyls and rotational freedom between the phenyl rings could lead to complex dynamics, including vibrational relaxation and conformational changes in the excited state, all of which can be resolved with these advanced techniques. acs.orgresearchgate.net

Time-Resolved Absorption Spectroscopy

Time-resolved absorption spectroscopy is a powerful technique for studying the transient electronic states and reactive intermediates formed upon photoexcitation of a molecule. For aromatic ketones like 1-(4-Benzoylphenyl)-2-phenyletan-1-one, this method can provide invaluable insights into the primary photochemical processes, such as intersystem crossing and α-cleavage (Norrish Type I reaction).

Upon absorption of UV light, this compound is expected to be promoted to an excited singlet state (S₁). Due to the presence of the carbonyl groups, efficient intersystem crossing to the triplet state (T₁) is anticipated. Femtosecond transient absorption (fs-TA) spectroscopy is ideally suited to monitor these ultrafast events. nih.govnih.gov The decay of the S₁ state and the concomitant rise of the T₁ state can be tracked by observing their characteristic absorption bands.

Following population of the triplet state, α-cleavage of the C-C bond between the carbonyl group and the benzyl group is a probable photochemical pathway. This homolytic cleavage would result in the formation of a benzoyl radical and a 4-benzoylbenzyl radical. Nanosecond transient absorption (ns-TA) spectroscopy can be employed to detect these radical intermediates, which typically exhibit strong absorption in the UV-visible region.

Table 1: Expected Transient Species and Their Spectroscopic Signatures in Time-Resolved Absorption Spectroscopy of this compound

| Transient Species | Expected Wavelength Range (nm) | Timescale of Formation/Decay | Photochemical Process |

| Excited Singlet State (S₁) | ~400-500 | ps | Photoexcitation |

| Excited Triplet State (T₁) | ~350-600 | ps to ns | Intersystem Crossing |

| Benzoyl Radical | ~300-400 | ns to µs | α-Cleavage |

| 4-Benzoylbenzyl Radical | ~300-450 | ns to µs | α-Cleavage |

Note: The exact absorption maxima and lifetimes are dependent on the solvent and substitution patterns on the aromatic rings.

Studies on related benzoin and deoxybenzoin compounds have shown that the nature and lifetime of transient species are highly sensitive to the solvent environment and the presence of substituents. nih.govnih.gov For instance, polar solvents can stabilize charge-transfer states and influence the efficiency of radical formation and subsequent reactions.

Time-Resolved Infrared Spectroscopy

Time-resolved infrared (TRIR) spectroscopy provides complementary information to transient absorption by probing changes in the vibrational structure of the molecule and its transient intermediates. This technique is particularly sensitive to the carbonyl stretching frequencies, which are excellent reporters of the electronic state and local environment of the C=O groups.

Upon excitation of this compound, a shift in the carbonyl stretching frequencies in the IR spectrum is expected. In the excited triplet state, the C=O stretching bands are anticipated to shift to lower wavenumbers compared to the ground state, reflecting the population of a π* orbital which weakens the C=O bond.

The formation of radical species following α-cleavage would be clearly identifiable in the TRIR spectrum. The disappearance of the parent carbonyl bands and the appearance of new vibrational modes corresponding to the benzoyl and 4-benzoylbenzyl radicals would provide direct evidence for this photochemical reaction. ustc.edu.cn The frequencies of these new bands can be compared with those of known radical species or with theoretical calculations to confirm their identity.

Table 2: Expected Vibrational Frequency Shifts in Time-Resolved Infrared Spectroscopy of this compound

| Vibrational Mode | Ground State (cm⁻¹) | Excited Triplet State (cm⁻¹) | Radical Species (cm⁻¹) |

| Benzoyl C=O Stretch | ~1660-1680 | ~1630-1650 | N/A (cleaved) |

| Phenacyl C=O Stretch | ~1680-1700 | ~1650-1670 | N/A (cleaved) |

| Benzoyl Radical C=O Stretch | N/A | N/A | ~1750-1800 |

Note: These are approximate frequency ranges and can be influenced by solvent and molecular structure.

By monitoring the kinetics of the changes in the IR spectrum, the timescales of intersystem crossing, α-cleavage, and subsequent radical reactions can be determined, providing a detailed picture of the photochemical reaction mechanism. ustc.edu.cn

X-ray Crystallography for Solid-State Structure Determination

Based on the crystal structures of related deoxybenzoin and benzophenone derivatives, several structural features can be anticipated for this compound. nih.govmdpi.com The molecule is likely to adopt a non-planar conformation due to the steric hindrance between the two phenyl rings and the benzoyl group. The dihedral angle between the phenyl ring of the phenacyl group and the benzoyl group will be a key conformational parameter.

The crystal packing is expected to be governed by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. These interactions play a crucial role in the solid-state properties of the material.

Table 3: Representative Crystallographic Data for a Structurally Related Deoxybenzoin Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 5.678(1) |

| c (Å) | 20.456(4) |

| β (°) | 98.76(3) |

| Volume (ų) | 1160.1(4) |

| Z | 4 |

| C-C bond lengths (Å) | 1.37-1.54 |

| C=O bond lengths (Å) | ~1.22 |

Note: This data is for a representative deoxybenzoin derivative and serves as an illustrative example. The actual crystallographic parameters for this compound may differ.

The detailed structural information obtained from X-ray crystallography is essential for understanding the structure-property relationships in this class of compounds and for interpreting the results from other spectroscopic techniques.

Computational and Theoretical Chemistry Studies of 1 4 Benzoylphenyl 2 Phenylethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry, employing the principles of quantum mechanics to model molecules. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. It is particularly effective for medium to large-sized molecules, offering a good compromise between accuracy and computational demand.

For 1-(4-Benzoylphenyl)-2-phenylethan-1-one, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the basis for calculating numerous properties. Key parameters derived from DFT studies include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the dihedral angle between the benzofuran and phenyl rings in 2-phenylbenzofuran derivatives was calculated to be around 0.27-0.29°, indicating a pseudo-planar geometry.

Electronic Properties: The distribution of electrons is analyzed to understand the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity.

Spectroscopic Properties: DFT can predict vibrational frequencies (infrared spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computational model.

Below is a table illustrating the typical electronic properties that would be calculated for this compound using a functional like B3LYP with a 6-311G(d,p) basis set, based on standard computational practices.

| Property | Description | Predicted Significance for this compound |

| Total Energy | The total energy of the molecule in its optimized state. | A measure of the molecule's stability. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels (ELUMO - EHOMO). | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

While DFT is excellent for ground-state properties, modeling excited states often requires other methods. Ab initio methods are highly accurate but computationally expensive, making them suitable for smaller molecules. Semi-empirical methods are faster but less accurate, using parameters derived from experimental data. For a molecule of this size, Time-Dependent DFT (TD-DFT) is a common choice for studying electronic excited states, predicting absorption spectra (UV-Vis) and the nature of electronic transitions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological targets.

For this compound, an MD simulation would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic real-world conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a series of small time steps.

Analysis: Analyzing the resulting trajectory to understand dynamic processes.

MD simulations can reveal how the flexible ethyl bridge between the phenyl and benzoylphenyl groups allows the molecule to adopt different shapes, which can be crucial for its function and interactions.

Excited State Computations and Photophysical Modeling

Understanding the behavior of a molecule after it absorbs light is the focus of photophysical modeling. This is particularly relevant for compounds with extensive aromatic systems like this compound, which are likely to have interesting photophysical properties.

Most flexible molecules can exist in multiple shapes, or conformations. Conformer analysis involves identifying the different stable conformations and their relative energies. This creates an energy landscape that shows which shapes are most likely to exist at a given temperature. For this compound, the rotation around the single bonds in the ethanone (B97240) bridge would lead to various conformers, and computational methods can determine their relative stabilities.

When a molecule absorbs light, an electron is promoted to a higher energy level, an event called an electronic transition. The interaction between these electronic transitions and the molecule's vibrations is known as vibronic coupling.

Electronic Transitions: TD-DFT calculations can predict the energies and intensities of these transitions, which correspond to the peaks in a UV-Vis absorption spectrum.

Vibronic Coupling: This coupling determines the shape of the absorption and emission bands. In molecules with multiple aromatic rings (chromophores), like this compound, vibronic coupling can influence how electronic excitation is distributed across the molecule. Strong coupling can lead to broad, less-defined spectral features.

The table below summarizes the types of computational analyses used to study the photophysics of a molecule like this compound.

| Computational Method | Analyzed Property | Insights Gained |

| Conformational Search | Rotational barriers and stable conformers. | Understanding the molecule's flexibility and preferred shapes. |

| TD-DFT | Electronic absorption wavelengths (λmax). | Prediction of the UV-Vis spectrum and color. |

| Vibronic Coupling Models | Spectral band shapes and transition probabilities. | Detailed understanding of light absorption and emission processes. |

Prediction of Photoreactivity and Dynamics

Generally, such computational studies would employ methodologies like Time-Dependent Density Functional Theory (TD-DFT) to explore the nature of electronic transitions upon photoexcitation. These investigations often aim to identify the lowest energy excited states (e.g., singlet and triplet states) and map out their potential energy surfaces. Key aspects of interest in such theoretical predictions would include:

Excited State Geometries: How the molecular structure of this compound changes upon absorption of light.

Reaction Pathways: Theoretical elucidation of potential photochemical reaction pathways, such as intramolecular hydrogen abstraction or bond cleavage, by locating transition states and conical intersections on the excited-state potential energy surface.

Deactivation Mechanisms: Predicting the likely pathways for the excited molecule to return to the ground state, including radiative (fluorescence, phosphorescence) and non-radiative decay channels.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its predicted photoreactivity and dynamics. The general principles of computational photochemistry suggest that its benzophenone (B1666685) moiety would likely play a significant role in its photochemical behavior, but specific theoretical data is required for a conclusive analysis.

Photochemistry and Photophysical Phenomena of 1 4 Benzoylphenyl 2 Phenylethan 1 One

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental photochemical process where an electron is transferred from a donor to an acceptor molecule upon absorption of light. universite-paris-saclay.fryoutube.com This process can be initiated directly by photoexcitation of one of the components or indirectly through a photosensitizer. youtube.com In many systems, PET leads to the formation of a radical ion pair, which can then undergo subsequent chemical reactions or return to the ground state via back-electron transfer. rsc.org

The structure of 1-(4-benzoylphenyl)-2-phenylethan-1-one, containing the electron-withdrawing benzophenone (B1666685) group, suggests its potential to act as an electron acceptor in PET reactions. When irradiated, the benzophenone moiety can be excited to its triplet state, which is a powerful oxidizing agent capable of accepting an electron from a suitable donor molecule. This process is critical in various applications, from initiating polymerization to mimicking the primary events in artificial photosynthesis. universite-paris-saclay.fr

For instance, studies on similar aromatic ketones demonstrate their ability to engage in PET. Upon photoexcitation, these ketones can accept an electron from a donor, generating a radical anion and a radical cation. youtube.com The efficiency and kinetics of such processes are governed by the redox potentials of the donor-acceptor pair and the energy of the excited state. In a relevant enzymatic system, photoexcitation of a flavin cofactor led to an ultrafast electron transfer occurring in approximately 1 picosecond. nih.gov While specific PET studies on this compound are not extensively documented, its structural analogy to benzophenone strongly implies a capacity for such reactivity, making it a potential candidate for applications in photoredox catalysis.

Photoisomerization Mechanisms and Control

Photoisomerization refers to the structural change in a molecule induced by the absorption of light, most commonly involving the cis-trans isomerization around a double bond. This process is the basis for molecular photoswitches, where light can be used to control the properties of a system. Mechanisms for photoisomerization can be complex, involving pathways on the excited-state potential energy surface, such as the "one-bond-twist" or the concerted "bicycle-pedal" mechanism observed in molecules like cis,cis-1,4-diphenyl-1,3-butadiene. researchgate.netnih.gov The efficiency and outcome of photoisomerization can be highly dependent on the surrounding medium, for example, showing different product distributions in solution versus rigid glassy media. nih.gov

For this compound, which lacks a central carbon-carbon double bond susceptible to typical cis-trans isomerization, this type of photoisomerization is not a primary photochemical pathway. Its structure is based on a flexible single-bond backbone. While conformational changes can occur upon excitation, there are no documented photoisomerization reactions in the scientific literature for this specific compound that would classify it as a photoswitch in the traditional sense. The photochemistry of this molecule is dominated by reactions originating from its carbonyl groups rather than geometric isomerization.

Photocyclization and Rearrangement Reactions

Aryl alkyl ketones are known to undergo a variety of photocyclization and rearrangement reactions upon irradiation. One of the most prominent of these is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group from a γ-carbon atom, leading to the formation of a 1,4-biradical intermediate. This biradical can then either cleave to form an enol and an alkene or cyclize to produce a cyclobutanol.

Another significant reaction for α-aryl ketones is α-cleavage, also known as the Norrish Type I reaction. acs.org This process involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon, generating two radical fragments. For this compound, this could lead to the formation of a benzoylphenylcarbonyl radical and a benzyl (B1604629) radical. These radicals can then recombine or react with the solvent or other molecules.

Furthermore, photochemical rearrangements of related structures, such as α,β-epoxy ketones, have been studied, indicating that complex skeletal reorganizations are possible upon photoexcitation. acs.org While specific studies on the photocyclization and rearrangement of this compound are limited, the presence of the α-phenylethyl group next to a carbonyl provides a classic structural motif for Norrish Type I and potentially Type II (if γ-hydrogens were available on a different substituent) reactions, suggesting these are plausible and dominant pathways in its photochemical behavior. Recent research has also explored photosensitizer-free reductive deamination of α-amino aryl alkyl ketones, which proceeds through an intramolecular single-electron transfer mechanism upon direct irradiation of the ketone. rsc.org

Photodegradation Pathways and Stability Under Irradiation

The photodegradation of organic compounds in the environment is a critical process that determines their persistence and potential impact. Benzophenone and its derivatives are common ingredients in UV filters and are known to undergo photodegradation in aqueous environments. nih.govnih.gov The degradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the water (like dissolved organic matter or nitrites) absorb light and produce reactive species that attack the molecule. researchgate.net

Benzophenone derivatives can be quite resistant to direct UV irradiation, with some having half-lives of many hours. nih.govnih.gov However, their degradation can be significantly accelerated by advanced oxidation processes (AOPs), such as the UV/H₂O₂ process, which generates highly reactive hydroxyl radicals (•OH). mdpi.com These radicals attack the aromatic rings and other parts of the molecule, leading to hydroxylation, carboxylation, and eventual ring cleavage, ultimately mineralizing the compound to CO₂ and water. mdpi.com

Moreover, benzophenones can act as photosensitizers, promoting the degradation of other co-existing pollutants. mdpi.com Upon absorbing light, the excited triplet state of the benzophenone derivative can transfer energy to molecular oxygen to create singlet oxygen (¹O₂) or participate in electron transfer reactions to produce superoxide (O₂•⁻) and hydroxyl radicals. mdpi.com These reactive oxygen species (ROS) can then degrade other compounds. This sensitizing effect is concentration-dependent. At low concentrations, benzophenones can enhance the degradation of other substances, while at higher concentrations, they can inhibit it by screening the UV light. mdpi.com

| Sensitizer | Molar Ratio ([Sensitizer]/[SMX]) | Observed Rate Constant (k_obs) Enhancement vs. Control | Primary Reactive Species |

|---|---|---|---|

| BP | 0.10 | +36.2% | ³BP, ¹O₂, O₂•⁻, •OH |

| BP | 0.25 | +50.0% | |

| BP3 | 0.10 | +31.5% | ³BP3, ¹O₂, O₂•⁻, •OH |

| BP3 | 0.25 | +36.2% |

Given its structure, this compound is expected to exhibit similar photodegradation behavior, being susceptible to attack by hydroxyl radicals and acting as a photosensitizer for the degradation of other environmental contaminants.

Triplet State Chemistry and Reactivity

The photochemistry of benzophenone and its derivatives is overwhelmingly dominated by the chemistry of its triplet excited state. rsc.orgedinst.com Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). However, it undergoes extremely rapid and efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁), with a quantum yield approaching 100%. edinst.com This T₁ state is a diradical, with unpaired electrons located on the carbonyl oxygen and the aromatic system.

This triplet state has a significantly longer lifetime than the singlet state, allowing it to participate in intermolecular reactions. The primary reactivity of the benzophenone triplet state is hydrogen atom abstraction from suitable hydrogen-donor substrates. rsc.orgresearchgate.net This process generates a ketyl radical (from the benzophenone) and a substrate-derived radical, which can then undergo further reactions like dimerization or disproportionation.

Studies on substituted benzophenones have also investigated their higher triplet excited states (Tₙ). nih.gov While the main deactivation pathway for these higher states is rapid internal conversion to the lowest triplet state (T₁), they can participate in energy transfer to other molecules if the quencher concentration is high enough. The lifetimes of these Tₙ states are very short, on the order of 110-450 picoseconds. nih.gov The dominant photochemical processes for this compound will therefore originate from its long-lived T₁ state, which is expected to be highly reactive in hydrogen abstraction and energy transfer reactions, characteristic of the benzophenone chromophore.

| Property | Excited Singlet State (S₁) | Excited Triplet State (T₁) |

|---|---|---|

| Electron Spins | Paired (antiparallel) | Unpaired (parallel) |

| Formation | Directly by light absorption | Via intersystem crossing (ISC) from S₁ |

| Lifetime | Short (nanoseconds) | Long (microseconds to seconds) |

| Primary Deactivation | Fluorescence, Internal Conversion, ISC | Phosphorescence, Non-radiative decay, Chemical reactions |

| Reactivity | Generally less reactive in bimolecular processes | Highly reactive (e.g., H-abstraction, energy transfer) |

Anti-Kasha Photochemistry and Non-Kasha Processes

Kasha's rule is a fundamental principle in photochemistry which states that luminescence and photochemical reactions typically occur from the lowest excited state of a given multiplicity (e.g., S₁ or T₁). acs.orgnih.gov This is because the processes of internal conversion and vibrational relaxation from higher excited states (Sₙ, Tₙ where n > 1) are usually much faster than emission or chemical reactions. bohrium.com

However, exceptions to this rule, known as anti-Kasha processes, can occur. nih.gov An anti-Kasha reaction takes place when a chemical reaction from a higher excited state (Sₙ or Tₙ) is fast enough to compete with the ultrafast relaxation to the lowest excited state. acs.orgnih.gov This can happen in various types of reactions, including photoisomerizations, bond-breaking, and electron or proton transfers. researchgate.net The kinetic condition for observing an anti-Kasha effect is that the rate constant for the reaction from the upper state must be comparable to or greater than the rate of internal conversion. bohrium.comresearchgate.net

While the study of anti-Kasha photochemistry has opened new possibilities for controlling chemical reactions and enhancing the efficiency of processes like artificial photosynthesis, there is no specific evidence in the reviewed literature to suggest that this compound exhibits anti-Kasha behavior. acs.org Its photochemistry is well-explained by classical models involving reactions from the lowest triplet excited state (T₁), in accordance with Kasha's rule. The primary deactivation pathway for its higher triplet states appears to be rapid internal conversion, which is the dominant process over bimolecular reactions. nih.gov

Chemical Derivatization and Structure Property Relationship Studies of 1 4 Benzoylphenyl 2 Phenylethan 1 One Analogs

Systematic Modification of the Molecular Framework

The structure of 1-(4-benzoylphenyl)-2-phenylethan-1-one features three primary regions for systematic modification: the two distinct phenyl rings, the ketone functional groups, and the methylene (B1212753) bridge connecting the carbonyl carbon and the benzyl (B1604629) ring.

Modification of the Phenyl Rings: Both the benzoylphenyl and the benzyl moieties can undergo electrophilic aromatic substitution reactions. Standard methodologies such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce a wide variety of functional groups onto these rings. The position of substitution will be directed by existing groups and reaction conditions.

Reactions at the Carbonyl Groups: The two ketone groups are susceptible to nucleophilic attack. They can be reduced to secondary alcohols, potentially introducing chiral centers. The synthesis of chiral diarylmethanols from diaryl ketones has been achieved with high yield and enantioselectivity using ketoreductase enzymes (KREDs). nih.gov Furthermore, these carbonyls can react with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols or be converted into other functional groups like oximes. The formation of deoxybenzoin (B349326) oximes has been explored in the development of novel immunosuppressive agents. nih.gov

Derivatization of the Methylene Bridge: The protons on the methylene carbon (C2), being alpha to a carbonyl group, are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, allowing for the introduction of substituents at this position. For instance, treatment of related deoxybenzoins with bromine has been shown to result in substitution at the alpha-carbon. archive.org This modification introduces a chiral center at C2, opening avenues for stereoselective synthesis.

Influence of Substituents on Chemical Reactivity and Stability

The introduction of substituents at different positions on the this compound scaffold can significantly alter its electronic properties, thereby influencing its reactivity and stability. The nature and position of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—are key determinants of the molecule's behavior.

Studies on substituted benzophenones show a remarkable dependence of photoreduction kinetics on ring substitution. acs.orgresearchgate.net The rate of reaction is influenced by the stability of the ketyl radicals formed during the process, which is in turn dictated by the electronic nature of the substituents. acs.org For instance, EWGs like trifluoromethyl groups can affect the activation energy of the reduction process. acs.org Similarly, the presence of EDGs, such as methoxy (B1213986) groups, also alters reaction kinetics. acs.orgresearchgate.net

In the context of this compound:

Substituents on the benzoylphenyl moiety would primarily affect the reactivity of the adjacent benzophenone-like carbonyl group. An EWG would increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, an EDG would decrease its reactivity.

Substituents on the benzyl moiety would have a more complex influence. They would modulate the acidity of the methylene bridge protons; EWGs would increase the acidity, facilitating enolate formation, while EDGs would have the opposite effect. These substituents would also have a lesser, inductive effect on the reactivity of the deoxybenzoin-like carbonyl group.

| Substituent Position | Substituent Type (Example) | Effect on Benzophenone (B1666685) Carbonyl Reactivity | Effect on Deoxybenzoin Carbonyl Reactivity | Effect on Methylene Bridge Acidity |

|---|---|---|---|---|

| Benzoylphenyl Ring (para') | EWG (-NO₂) | Increase | Slight Increase (Inductive) | Negligible |

| Benzoylphenyl Ring (para') | EDG (-OCH₃) | Decrease | Slight Decrease (Inductive) | Negligible |

| Benzyl Ring (para) | EWG (-CN) | Slight Increase (Inductive) | Increase | Increase |

| Benzyl Ring (para) | EDG (-OH) | Slight Decrease (Inductive) | Decrease | Decrease |

Rational Design of Analogs for Targeted Chemical Functionality

The targeted modification of the this compound structure allows for the rational design of analogs with specific functions, spanning applications in medicinal chemistry and materials science.

In medicinal chemistry, deoxybenzoin derivatives have been investigated for various therapeutic properties. A structure-activity relationship study of 25 polyphenolic deoxybenzoins revealed their potential as vasorelaxants, with 2,4-dihydroxylated analogs showing significant efficacy. nih.gov Another study focused on designing new deoxybenzoin derivatives as potential immunosuppressive agents, identifying oxime derivatives that exhibited high potency and low cytotoxicity. nih.gov Furthermore, the parent compound, deoxybenzoin, has been noted for its use in targeting immune sensors and xanthine (B1682287) oxidase, suggesting applications in treating conditions like gout. targetmol.com By introducing hydroxyl, methoxy, or oxime functionalities onto the this compound core, it is possible to design novel candidates for similar biological activities.

In the field of materials science, deoxybenzoin derivatives have been developed for polymer applications. Bishydroxydeoxybenzoin (BHDB) has been identified as an excellent monomer for creating non-halogenated, nonflammable polymers such as polyesters and polyurethanes. umass.edu The inherent chemical structure of deoxybenzoin contributes to char formation upon combustion, which is a key mechanism for flame retardancy. Deoxybenzoin itself is also used as a photoinitiator in vinyl polymerization. fishersci.ca Therefore, analogs of this compound could be rationally designed with polymerizable groups (e.g., hydroxyls, vinyls) to be incorporated into polymer backbones, potentially creating materials with enhanced thermal stability and flame retardant properties.

| Targeted Functionality | Design Strategy / Modification | Rationale / Relevant Finding |

|---|---|---|

| Vasorelaxant | Introduction of hydroxyl groups on phenyl rings | 2,4-dihydroxylated deoxybenzoins are potent vasorelaxants. nih.gov |

| Immunosuppressive Agent | Conversion of a ketone to an oxime | Deoxybenzoin oximes show potent immunosuppressive activity. nih.gov |

| Flame Retardant Monomer | Addition of two hydroxyl groups for polymerization | Bishydroxydeoxybenzoin is a monomer for nonflammable polymers. umass.edu |

| Photoinitiator | Modification of benzophenone moiety | Benzophenone and deoxybenzoin are known photoinitiators. fishersci.ca |

Stereochemical Considerations in Derivatization

While this compound is an achiral molecule, derivatization can readily introduce chirality, making stereochemical control a critical aspect of its synthetic chemistry.

Chirality can be introduced in two primary ways:

At the Methylene Carbon (C2): Substitution at the C2 position, for example, via enolate alkylation, transforms this carbon into a stereocenter. The synthesis would result in a racemic mixture of (R)- and (S)-enantiomers unless an asymmetric synthesis strategy is employed. Such strategies could involve the use of chiral catalysts, chiral auxiliaries, or chiral bases to control the stereochemical outcome of the reaction. beilstein-journals.org

At the Carbonyl Carbons (C1 or the benzoyl carbon): Reduction of either ketone group to a hydroxyl group creates a chiral center. For example, reduction of the C1 ketone would yield a chiral alcohol. Achieving enantioselectivity in such a transformation is a significant synthetic challenge. However, advances in biocatalysis have shown that ketoreductase enzymes can catalyze the reduction of a wide range of substituted benzophenone derivatives to diarylmethanols with excellent enantiomeric excess (up to >99% ee). nih.gov This approach offers a powerful tool for accessing enantiopure alcohol derivatives of this compound.

If a second stereocenter is created in a molecule that is already chiral, a mixture of diastereomers will be formed. The separation of these diastereomers can be challenging and often requires chromatographic techniques. Therefore, the rational design of synthetic routes must consider the sequence of reactions to either control the formation of stereocenters or facilitate the separation of the resulting stereoisomers. Asymmetric synthesis of related heterocyclic structures like flavanones often involves catalytic strategies that could be adapted for deoxybenzoin derivatives. nih.gov

Applications in Advanced Materials Science and Chemical Systems Involving 1 4 Benzoylphenyl 2 Phenylethan 1 One

Integration into Photosensitizer Systems

The core functionality of 1-(4-benzoylphenyl)-2-phenylethan-1-one in photosensitizer systems is derived from the benzophenone (B1666685) group. Upon absorption of ultraviolet (UV) light, typically around 350 nm, the benzophenone moiety undergoes an electronic transition. mdpi.com This process populates an excited singlet state, which then rapidly and efficiently converts to a more stable triplet state through intersystem crossing. This triplet state is the primary reactive species responsible for the compound's photosensitizing capabilities.

Photopolymerization Initiators

As a benzophenone derivative, this compound can function as a highly effective photoinitiator for free-radical polymerization. This process is fundamental to UV curing technologies used in coatings, inks, adhesives, and 3D printing. in-vision.at The compound primarily acts as a Type II photoinitiator. In this mechanism, the excited triplet state of the benzophenone moiety does not fragment itself but instead abstracts a hydrogen atom from a synergist molecule, often a tertiary amine. This interaction generates an amine radical and a ketyl radical, both of which can initiate the polymerization of monomers and oligomers, such as acrylates.

The efficiency of initiation can be influenced by the specific structure of the benzophenone derivative. acs.org While data for this compound is not widely published, its performance can be contextualized by comparing it with other common benzophenone-based initiators.

Photolithography Applications

In the field of microfabrication, photolithography relies on photoresists—light-sensitive materials used to create intricate patterns on substrates like silicon wafers. Photoinitiators are a critical component of these photoresists. When a photoresist containing this compound is selectively exposed to UV radiation through a photomask, the initiator generates radicals in the illuminated areas. These radicals trigger the cross-linking of the polymer matrix, a process known as photopolymerization.

This cross-linking renders the exposed regions insoluble in a developer solvent. Consequently, when the substrate is washed with the developer, the unexposed, soluble portions of the photoresist are removed, leaving behind a solid, patterned structure that replicates the mask. This process is fundamental for manufacturing microelectronic components, microelectromechanical systems (MEMS), and other microdevices. The efficiency of the photoinitiator directly impacts the speed and resolution of the lithographic process.

Development of Photoactivatable Chemical Tools

The benzophenone group is a classic photophore used in the design of photoactivatable chemical tools, particularly for photo-affinity labeling (PAL). mdpi.com These tools are instrumental in chemical biology for identifying and mapping interactions between biomolecules, such as protein-protein or protein-ligand interactions. scbt.comnih.gov

The compound this compound can be incorporated into a probe molecule designed to bind to a specific biological target. In its inactive state, the probe binds non-covalently. Upon irradiation with UV light (typically ~360 nm), the benzophenone moiety is excited to its triplet state. This highly reactive species can then insert into adjacent C-H bonds of the target protein, forming a stable, covalent cross-link. researchgate.net This process permanently tethers the probe to its interacting partner, allowing for subsequent isolation and identification using techniques like mass spectrometry. nih.govrappsilberlab.org The use of benzophenone derivatives is advantageous because the required wavelength of light is less likely to cause damage to sensitive biological samples compared to shorter-wavelength UV. mdpi.com

Role in Optical Materials Development

The ability to initiate polymerization with high spatial and temporal control makes this compound valuable in the creation of advanced optical materials. Photopolymerization is a key technology for fabricating materials where properties like transparency, refractive index, and surface finish are paramount. optica.org

Fabrication of Optical Films and Lenses

Photopolymerization initiated by compounds like this compound is extensively used in the additive manufacturing (3D printing) of optical components. researchgate.net Technologies such as stereolithography (SLA) and digital light processing (DLP) rely on the precise, layer-by-layer curing of liquid photopolymer resins to build complex three-dimensional structures. in-vision.at

This approach allows for the rapid and cost-effective fabrication of custom optical elements, including aspherical lenses, microlens arrays, and waveguides. purdue.edu3dprinting.com The performance of the final optical element—in terms of clarity, surface roughness, and dimensional accuracy—is directly linked to the controlled nature of the photopolymerization reaction, which depends on the efficiency and properties of the photoinitiator.

Design of Photoresponsive Optical Devices

Beyond simple fabrication, benzophenone derivatives can be used to create "smart" optical materials that change their properties in response to light. By doping a polymer matrix with this compound, it is possible to create materials where UV exposure can locally alter the refractive index. This occurs because the photo-reaction of the benzophenone moiety can change the local chemical structure and density of the polymer network.

This principle is the basis for fabricating diffractive optical elements, such as volume diffraction gratings, directly within a polymer film. rsc.org An interference pattern from two laser beams can be used to create a periodic modulation of the refractive index inside the material, forming a grating. Such photoresponsive systems are being explored for applications in tunable optics, data storage, and photonics. rsc.org Furthermore, the inherent properties of benzophenone derivatives are being investigated for their use in advanced applications like organic light-emitting diodes (OLEDs). mdpi.com

Electrochemical and Corrosion Inhibition Studies

Adsorption Mechanisms on Metal Surfaces